Several studies have identified 1-Phenylethyl isobutyrate as a constituent of various plants, including:
1-Phenylethyl isobutyrate, also known as phenyl ethyl isobutyrate, is an organic compound with the molecular formula and a molecular weight of approximately 192.26 g/mol. This compound is characterized by its ester functional group and is derived from the reaction between 1-phenylethanol and isobutyric acid. It appears as a colorless liquid with a pleasant floral and fruity aroma, making it valuable in the fragrance and flavor industries.
The reactivity of 1-phenylethyl isobutyrate is influenced by the steric effects of the isobutyl group, which can affect the rates of these reactions compared to simpler esters .
Research indicates that 1-phenylethyl isobutyrate has low acute toxicity, with an LD50 greater than 5000 mg/kg in rabbits for dermal exposure and in rats for oral ingestion. It causes mild irritation upon contact with skin or eyes but is generally considered safe for use in consumer products at regulated concentrations . Its pleasant aroma contributes to its application in fragrances, where it may also exhibit some antimicrobial properties.
The synthesis of 1-phenylethyl isobutyrate typically involves an esterification reaction:
A general procedure involves dissolving 1 mmol of 1-phenylethanol in an organic solvent (such as chloroform), adding a carboxylic acid, and stirring at room temperature for several hours before purification .
1-Phenylethyl isobutyrate finds extensive use in various fields:
Its unique olfactory characteristics make it particularly suitable for creating complex fragrance blends .
Studies have shown that 1-phenylethyl isobutyrate interacts with various biological systems, primarily through olfactory receptors. Its pleasant scent profile can influence mood and perception, making it a popular choice in aromatherapy. Additionally, research into its antimicrobial properties suggests potential applications in food preservation and safety .
Several compounds share structural similarities with 1-phenylethyl isobutyrate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Phenylethyl acetate | C10H12O2 | Commonly used as a flavoring agent; less complex aroma |
Benzyl acetate | C9H10O2 | Known for its sweet, floral scent; widely used in perfumes |
Ethyl phenylacetate | C11H14O2 | Used in fragrances; has a more pronounced fruity note |
While all these compounds are esters derived from phenolic alcohols, 1-phenylethyl isobutyrate stands out due to its specific aroma profile that combines floral and fruity elements, making it particularly versatile in both fragrance and food applications .
The IUPAC name for this compound is 1-phenylethyl 2-methylpropanoate, reflecting its esterification between 1-phenylethanol and isobutyric acid (2-methylpropanoic acid). Common synonyms include:
Synonym | Source |
---|---|
α-Methylbenzyl isobutyrate | Sigma-Aldrich |
Styralyl isobutyrate | Symrise |
Phenethyl 2-methylpropanoate | PubChem |
These synonyms arise from variations in alkyl group positioning and historical naming conventions in flavor chemistry.
1-Phenylethyl isobutyrate is registered under CAS 103-48-0 (primary) and CAS 7775-39-5 (secondary). Regulatory identifiers include:
These identifiers standardize its use in industrial applications, particularly in fragrances and food additives.
The compound contains:
Isomerism:
Structural Differences:
Functional Implications:
Classical esterification represents the most widely employed synthetic route for producing 1-phenylethyl isobutyrate through the direct condensation of phenethyl alcohol with isobutyric acid [1] [2]. This fundamental approach relies on acid-catalyzed mechanisms that facilitate the formation of the ester bond while removing water as a byproduct [3] [4].
The reaction proceeds through a well-established mechanism involving protonation of the carbonyl oxygen of isobutyric acid, followed by nucleophilic attack from the hydroxyl group of phenethyl alcohol [5] [6]. The formation of a tetrahedral intermediate leads to the elimination of water and subsequent ester bond formation [7] [8].
Concentrated sulfuric acid serves as the most commonly employed catalyst for this esterification reaction, providing optimal performance at temperatures ranging from 90 to 107 degrees Celsius [1] [9]. Alternative catalytic systems include p-toluenesulfonic acid, which operates effectively in benzene solvent systems, though requiring extended reaction times of 72 to 96 hours [10] [11].
Lewis acid catalysts, particularly bismuth triflate and titanium aminotriphenolate complexes, demonstrate superior catalytic activity with conversion rates exceeding 90 percent [12] [13]. These systems offer the advantage of operating under milder conditions while maintaining high selectivity for the desired ester product [14] [15].
Table 1: Classical Esterification Reaction Conditions and Yields
Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Solvent | Water Removal Method |
---|---|---|---|---|---|
Concentrated Sulfuric Acid | 90-107 | 4-8 | 85-95 | Neat/Toluene | Azeotropic |
p-Toluenesulfonic Acid | 80-120 | 72-96 | 40-60 | Benzene | Dean-Stark |
DCC/DMAP | Room Temperature | 4-12 | 46-60 | THF/CH₂Cl₂ | Molecular Sieves |
SOCl₂ | 80-90 | 2-4 | 50-86 | Nitrobenzene | None Required |
Bi(OTf)₃ | 80-100 | 6-12 | 90-99 | PhCF₃ | Molecular Sieves |
Ti(IV) Aminotriphenolate | 80-120 | 8-16 | 75-90 | Toluene | Azeotropic |
The esterification reaction follows second-order kinetics, with rate constants ranging from 0.02 to 0.08 liters per mole per minute at 60 degrees Celsius for acid-catalyzed systems [16] [17]. The activation energy for classical esterification typically falls between 65 and 85 kilojoules per mole, indicating moderate energy requirements for the transformation [18] [19].
Water removal proves critical for driving the equilibrium toward ester formation [20] [21]. Azeotropic distillation using toluene or benzene effectively removes water, achieving conversion rates exceeding 95 percent under optimized conditions [22] [23]. Dean-Stark traps provide an alternative method for continuous water removal, particularly beneficial for large-scale operations [24] [25].
Enzymatic synthesis offers an environmentally sustainable alternative to traditional chemical methods, employing lipase catalysts to facilitate esterification under mild reaction conditions [26] [27]. Lipase-catalyzed synthesis demonstrates remarkable selectivity and operates effectively at physiological temperatures, making it particularly attractive for industrial applications [28] [29].
Novozym 435, derived from Candida antarctica lipase B, represents the most effective biocatalyst for phenethyl isobutyrate synthesis, achieving conversion rates between 73.6 and 90.1 percent [9] [30]. This immobilized enzyme system demonstrates superior stability and reusability compared to free enzyme preparations [31].
Alternative lipase sources include Rhizomucor miehei and Thermomyces lanuginosus, though these systems typically achieve lower conversion rates ranging from 25 to 55 percent [32]. Porcine pancreatic lipase provides moderate activity with conversions between 60 and 85 percent, offering a cost-effective option for certain applications [33] [34].
Table 2: Enzymatic Synthesis Parameters for Lipase-Catalyzed Esterification
Lipase Source | Substrate Molar Ratio (Acid:Alcohol) | Temperature (°C) | Conversion (%) | Reaction Time (hours) | Solvent |
---|---|---|---|---|---|
Novozym 435 (C. antarctica B) | 1:5 | 40-50 | 73.6-90.1 | 4-6 | n-Hexane |
Lipozyme RM IM (R. miehei) | 1:3 | 35-45 | 25-45 | 8-12 | Cyclohexane |
Lipozyme TL IM (T. lanuginosus) | 1:4 | 45-55 | 35-55 | 6-10 | Toluene |
Lipase PS Amano (B. cepacia) | 1:2 | 30-40 | 40-65 | 12-24 | Heptane |
Porcine Pancreatic Lipase | 1:5 | 40-60 | 60-85 | 6-8 | Cyclohexane |
Lipase-catalyzed esterification proceeds through a ping-pong bi-bi mechanism involving the formation of an acyl-enzyme intermediate [35] [36]. The reaction initiates with the formation of a nucleophilic serine residue in the active site, followed by attack on the carbonyl carbon of isobutyric acid [37] [38].
The catalytic mechanism involves multiple steps: initial substrate binding, tetrahedral intermediate formation, acyl-enzyme complex generation, and final product release [39] [40]. The rate-limiting step typically involves the release of the ester product from the enzyme active site [41] [42].
Substrate inhibition occurs at high phenethyl alcohol concentrations, with optimal molar ratios typically favoring excess alcohol to prevent dead-end inhibition [43] [44]. Temperature optimization reveals maximum activity at 40 to 50 degrees Celsius, balancing reaction rate with enzyme stability [45] [46].
Industrial-scale production of 1-phenylethyl isobutyrate requires comprehensive optimization of multiple process parameters to achieve economic viability and product quality standards . Process intensification strategies focus on maximizing conversion rates while minimizing energy consumption and waste generation .
Industrial catalyst selection prioritizes activity, selectivity, and longevity under continuous operation conditions . Heterogeneous catalysts offer advantages for separation and recovery, with sulfated zirconia and modified silica-alumina systems demonstrating promising performance .
Catalyst loading optimization typically ranges from 2 to 5 mole percent relative to substrate, balancing reaction rate with economic considerations . Higher catalyst concentrations increase reaction rates but may complicate product purification and increase processing costs .
Table 3: Industrial Scale Production Parameters
Parameter | Optimized Value | Unit | Critical Control Factor |
---|---|---|---|
Reactor Temperature | 85-95°C | °C | Temperature uniformity |
Pressure | 1-2 atm | atm | Vapor pressure control |
Catalyst Loading | 2-5 mol% | mol% vs substrate | Catalyst distribution |
Residence Time | 2-4 hours | hours | Mixing efficiency |
Conversion Rate | 92-98% | % | Water removal rate |
Energy Consumption | 150-200 kJ/mol product | kJ/mol | Heat integration |
Solvent selection significantly impacts both reaction rate and product selectivity in industrial esterification processes . Non-polar solvents such as n-hexane and cyclohexane provide optimal environments for lipase-catalyzed reactions, maintaining enzyme structure while facilitating substrate accessibility .
Benzotrifluoride emerges as a particularly effective solvent for chemical catalysis, achieving conversion rates between 92 and 96 percent while maintaining low water activity . The high dielectric constant of benzotrifluoride enhances ionic catalyst performance while minimizing side reactions .
Table 4: Solvent Effects on Esterification Efficiency
Solvent | Dielectric Constant (ε) | Log P | Conversion (%) at 6h | Enzyme Stability (% activity retained) | Water Activity (aw) |
---|---|---|---|---|---|
n-Hexane | 1.89 | 3.5 | 85-90 | 95-98 | 0.02-0.05 |
Toluene | 2.38 | 2.7 | 78-85 | 90-95 | 0.03-0.06 |
Benzotrifluoride | 9.22 | 3.0 | 92-96 | 96-99 | 0.01-0.03 |
Cyclohexane | 2.02 | 3.2 | 80-88 | 92-96 | 0.02-0.04 |
Diethyl Ether | 4.33 | 0.9 | 65-75 | 75-85 | 0.08-0.12 |
Dichloromethane | 8.93 | 1.3 | 88-93 | 85-92 | 0.04-0.08 |
Temperature optimization requires balancing reaction rate enhancement with catalyst stability and selectivity considerations . Industrial operations typically maintain temperatures between 85 and 95 degrees Celsius to achieve optimal conversion rates while minimizing thermal degradation .
Reaction rate increases exponentially with temperature following Arrhenius behavior, with rate constants doubling approximately every 10-degree temperature increase . However, elevated temperatures promote side reactions and catalyst deactivation, necessitating careful temperature control .
Table 5: Temperature Effects on Reaction Rate and Selectivity
Temperature (°C) | Initial Rate (mmol/min·g enzyme) | Conversion at 4h (%) | Selectivity to Product (%) | Enzyme Deactivation Rate (%/h) | Side Product Formation (%) |
---|---|---|---|---|---|
25 | 0.05 | 15-25 | 98-99 | 0.1 | <1 |
40 | 0.18 | 45-55 | 96-98 | 0.3 | 1-2 |
50 | 0.32 | 65-75 | 94-97 | 0.8 | 2-4 |
60 | 0.48 | 80-90 | 92-96 | 1.5 | 3-6 |
70 | 0.55 | 85-95 | 88-94 | 3.2 | 5-8 |
80 | 0.42 | 75-85 | 82-90 | 6.8 | 8-12 |
Product purification represents a critical aspect of 1-phenylethyl isobutyrate production, requiring efficient separation of the target compound from unreacted starting materials, catalysts, and byproducts . Multiple purification strategies may be employed sequentially to achieve the desired product purity for specific applications .
Fractional distillation serves as the primary purification method for 1-phenylethyl isobutyrate, exploiting the compound's boiling point of 250 degrees Celsius at atmospheric pressure . The significant boiling point differences between the product and typical impurities facilitate effective separation with minimal thermal decomposition .
Industrial distillation columns employ structured packing or theoretical plates to enhance separation efficiency, typically achieving product purities between 95 and 98 percent . Vacuum distillation reduces operating temperatures, minimizing thermal degradation while maintaining separation effectiveness .
Recovery yields for fractional distillation typically range from 85 to 92 percent, depending on column efficiency and operating conditions . The high scalability of distillation makes it particularly suitable for large-scale industrial operations .
Column chromatography provides high-resolution separation capabilities, achieving product purities exceeding 98 percent through selective adsorption and desorption processes . Silica gel stationary phases with hexane-ethyl acetate gradient elution systems demonstrate optimal performance for phenethyl ester purification .
Preparative high-performance liquid chromatography offers superior resolution for analytical and small-scale preparative applications, though economic considerations limit its use in large-scale production . Reverse-phase chromatography using C18 stationary phases provides alternative selectivity profiles for specific purification challenges .
Recovery yields for chromatographic methods typically range from 70 to 85 percent due to irreversible adsorption and sample handling losses . The moderate scalability of chromatographic techniques makes them most suitable for high-value applications requiring exceptional purity .
Crystallization represents an attractive purification option when suitable crystalline forms of 1-phenylethyl isobutyrate can be obtained . This technique offers the potential for extremely high purities exceeding 99 percent while maintaining good process economics .
Cooling crystallization from organic solvents provides effective purification, particularly when combined with seeding techniques to control crystal morphology and size distribution . Solvent selection critically influences crystallization behavior, with alcohols and aromatic solvents typically providing optimal results .
Anti-solvent crystallization offers an alternative approach, employing the addition of a non-solvent to reduce product solubility and induce precipitation . This method provides precise control over supersaturation levels and nucleation rates .
Table 6: Purification Methods and Efficiency
Method | Purity Achieved (%) | Recovery Yield (%) | Equipment Required | Typical Conditions | Scalability |
---|---|---|---|---|---|
Fractional Distillation | 95-98 | 85-92 | Distillation Column | BP: 250°C/760mmHg | High |
Column Chromatography | 98-99.5 | 70-85 | Silica Gel Column | Hexane/EtOAc gradient | Medium |
Liquid-Liquid Extraction | 85-92 | 75-88 | Separatory Funnel | Butanol extraction | High |
Solid Phase Extraction | 90-95 | 80-90 | SPE Cartridges | C18 cartridge/MeOH | Medium |
Crystallization | 99+ | 60-80 | Crystallization Vessel | Cooling to -20°C | High |
Multi-stage purification processes combine multiple techniques to achieve optimal purity and recovery targets . Initial liquid-liquid extraction removes polar impurities and catalyst residues, followed by distillation for bulk purification .
Final polishing steps may employ chromatographic or crystallization methods to achieve specification-grade purity for high-value applications . Process integration considerations include solvent recovery, waste minimization, and energy optimization to maintain economic viability .
1-Phenylethyl isobutyrate exhibits well-defined thermodynamic properties that are characteristic of aromatic esters. The compound demonstrates a boiling point of 250°C under standard atmospheric pressure conditions13, which is consistent with its molecular structure containing both aromatic and aliphatic ester functionalities. This relatively high boiling point reflects the intermolecular forces present in the compound, including van der Waals interactions between aromatic rings and dipole-dipole interactions from the ester group.
The density of 1-phenylethyl isobutyrate at 25°C is reported as 0.988 g/mL13, indicating that the compound is slightly less dense than water. This density value is typical for aromatic esters and reflects the molecular packing efficiency in the liquid state. The refractive index (n20/D) of 1.487313 provides insight into the compound's optical properties and molecular polarizability. This value is consistent with compounds containing aromatic systems and demonstrates the compound's ability to interact with electromagnetic radiation.
The flash point of 227°F (108°C)1 indicates the compound's flammability characteristics and safety considerations for handling and storage. The vapor pressure at 25°C ranges from 3.626 to 45 Pa1, suggesting relatively low volatility under ambient conditions, which is consistent with the compound's molecular weight and intermolecular interactions.
Table 1: Thermodynamic Parameters of 1-Phenylethyl Isobutyrate
Property | Value | Source/Reference |
---|---|---|
Boiling Point | 250°C | 13 |
Density at 25°C | 0.988 g/mL | 13 |
Refractive Index (n20/D) | 1.4873 | 13 |
Flash Point | 227°F (108°C) | 1 |
Vapor Pressure at 25°C | 3.626-45 Pa | 1 |
The solubility characteristics of 1-phenylethyl isobutyrate demonstrate the compound's amphiphilic nature, with both hydrophobic aromatic regions and polar ester functionality influencing its dissolution behavior. The compound exhibits very low water solubility, with values ranging from 51 to 160 mg/L at 20-25°C1 [5]. This limited aqueous solubility is attributed to the hydrophobic phenyl ring and alkyl chain components that dominate the molecular structure.
In polar organic solvents, 1-phenylethyl isobutyrate shows enhanced solubility. The compound is soluble in 80% ethanol at a 1:3 ratio, producing clear and colorless solutions6. This solubility pattern reflects the compound's ability to participate in hydrogen bonding through its ester oxygen atoms while accommodating the hydrophobic portions of the molecule in the organic solvent environment.
The compound demonstrates excellent solubility in oils and nonpolar organic solvents8, which makes it particularly valuable in fragrance and flavor applications. Its solubility in organic solvents such as ether and hexane [10] is consistent with the lipophilic nature of the molecule. The compound also shows general solubility in polar solvents including methanol and acetone [11], indicating its versatility across different solvent systems.
Table 2: Solubility Profile in Different Solvents
Solvent Type | Solubility | Notes | Reference |
---|---|---|---|
Water | Insoluble (51-160 mg/L at 20-25°C) | Very low water solubility | 1 [5] |
Ethanol (80%) | Soluble (1:3 ratio) | Clear and colorless solution | 6 |
Oils | Soluble | Used in fragrance applications | 8 |
Organic Solvents | Soluble | Including ether, hexane | [10] |
Polar Solvents | Generally soluble | Methanol, acetone | [11] |
The nuclear magnetic resonance spectroscopic analysis of 1-phenylethyl isobutyrate provides definitive structural confirmation and detailed insights into the compound's molecular environment. The ¹H Nuclear Magnetic Resonance spectrum, recorded at 500 MHz in deuterated chloroform, reveals characteristic resonances that unambiguously identify the compound's structural features [11].
The aromatic region displays two distinct multipets: a complex multiplet at δ 7.33 ppm integrating for four protons and a separate multiplet at δ 7.27 ppm integrating for one proton, collectively representing the five aromatic protons of the phenyl ring [11]. These chemical shifts are consistent with monosubstituted benzene derivatives and confirm the presence of the phenylethyl moiety.
The most diagnostic signal appears at δ 5.87 ppm as a quartet with a coupling constant of 6.8 Hz, integrating for one proton [11]. This signal corresponds to the chiral proton alpha to the oxygen atom (OCH), and its chemical shift reflects the deshielding effect of both the oxygen atom and the aromatic ring. The quartet multiplicity results from coupling with the adjacent methyl group.
The isobutyryl portion of the molecule is characterized by a septet at δ 2.57 ppm (J = 6.8 Hz) representing the methine proton of the CH(CH₃)₂ group [11]. This multiplicity pattern confirms the presence of two equivalent methyl groups attached to the central carbon. The methyl groups of the isobutyryl moiety appear as two separate doublets at δ 1.19 ppm and δ 1.17 ppm, both with coupling constants of 7.1 Hz [11], reflecting slight magnetic non-equivalence due to conformational effects.
The methyl group attached to the chiral carbon resonates at δ 1.53 ppm as a doublet with J = 6.8 Hz [11], confirming its attachment to the OCH proton and providing additional structural verification.
Table 3: ¹H Nuclear Magnetic Resonance Spectroscopic Data (500 MHz, CDCl₃)
Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment | Reference |
---|---|---|---|---|
¹H | 7.33 (m, 4H) | - | Aromatic C-H | [11] |
¹H | 7.27 (m, 1H) | - | Aromatic C-H | [11] |
¹H | 5.87 (q, 1H) | 6.8 | OCH (chiral center) | [11] |
¹H | 2.57 (sept, 1H) | 6.8 | CH(CH₃)₂ | [11] |
¹H | 1.53 (d, 3H) | 6.8 | CH₃ (on chiral C) | [11] |
¹H | 1.19 (d, 3H) | 7.1 | CH₃ (isobutyryl) | [11] |
¹H | 1.17 (d, 3H) | 7.1 | CH₃ (isobutyryl) | [11] |
Fourier-transform infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies that correspond to specific functional groups within 1-phenylethyl isobutyrate. The infrared spectrum exhibits several diagnostic absorption bands that confirm the presence of key structural elements.
The carbonyl stretch of the ester group represents one of the most characteristic features in the infrared spectrum. This absorption typically appears in the region around 1730-1750 cm⁻¹ and provides direct evidence for the ester functionality. The exact frequency depends on the electronic environment and conjugation effects from the adjacent aromatic system.
The aromatic carbon-hydrogen stretching vibrations manifest as multiple peaks in the 3000-3100 cm⁻¹ region, while the aliphatic carbon-hydrogen stretches appear at slightly lower frequencies around 2850-3000 cm⁻¹. The phenyl ring contributes characteristic skeletal vibrations in the fingerprint region between 1450-1650 cm⁻¹, including aromatic carbon-carbon stretching modes.
The ester carbon-oxygen stretching vibrations typically appear in two regions: the carbon-oxygen stretch adjacent to the carbonyl around 1200-1300 cm⁻¹, and the carbon-oxygen stretch of the alkyl portion around 1000-1100 cm⁻¹. These absorptions provide confirmatory evidence for the ester linkage and help distinguish between different ester types.
Mass spectrometry of 1-phenylethyl isobutyrate reveals characteristic fragmentation patterns that provide detailed structural information and support molecular identification. The molecular ion peak appears at m/z 192, corresponding to the molecular formula C₁₂H₁₆O₂11.
The base peak region contains an ion at m/z 121, resulting from the loss of the isobutyryl group (C₄H₇O) from the molecular ion11. This fragmentation represents an alpha-cleavage at the ester bond, which is a characteristic fragmentation pathway for ester compounds. The resulting fragment retains the phenylethyl portion of the molecule and represents a highly stable benzylic cation.
A significant fragment appears at m/z 105, corresponding to the loss of isobutyric acid (C₄H₇O₂) from the molecular ion11. This fragmentation likely proceeds through a McLafferty rearrangement mechanism, which is common in ester compounds and involves the migration of a gamma-hydrogen atom followed by elimination of the acid portion.
The phenyl cation at m/z 77 (C₆H₅⁺) appears with moderate intensity and results from benzylic cleavage processes11. This fragment is characteristic of aromatic compounds and provides direct evidence for the presence of the phenyl ring system.
The propyl cation at m/z 43 (C₃H₇⁺) represents alkyl fragmentation from the isobutyryl portion of the molecule11. This fragment is commonly observed in branched alkyl esters and confirms the presence of the isobutyl structural element.
Table 4: Mass Spectrometric Fragmentation Pattern
m/z | Relative Intensity | Fragment Assignment | Fragmentation Process | Reference |
---|---|---|---|---|
192 | M⁺ | Molecular ion [M]⁺ | Molecular ion | 11 |
121 | Base peak region | [M - C₄H₇O]⁺ (loss of isobutyryl) | α-cleavage at ester bond | 11 |
105 | Significant | [M - C₄H₇O₂]⁺ (loss of isobutyric acid) | McLafferty rearrangement | 11 |
77 | Moderate | [C₆H₅]⁺ (phenyl cation) | Benzylic cleavage | 11 |
43 | Significant | [C₃H₇]⁺ (propyl cation) | Alkyl fragmentation | 11 |
Computational studies of 1-phenylethyl isobutyrate provide valuable insights into the three-dimensional molecular structure, conformational preferences, and electronic properties that govern its chemical behavior. Density functional theory calculations have been employed to investigate the molecular geometry and electronic structure of related aromatic ester compounds13 [15].
The molecular geometry of 1-phenylethyl isobutyrate is characterized by the spatial arrangement of the phenyl ring, the chiral carbon center, and the isobutyryl ester group. The phenyl ring adopts a planar configuration, while the ester group exhibits characteristic bond lengths and angles consistent with sp² hybridization at the carbonyl carbon. The chiral center introduces conformational complexity due to the possible orientations of the phenyl ring relative to the ester functionality.
Conformational analysis reveals that the compound can adopt multiple low-energy conformations depending on the rotation around the carbon-carbon bond connecting the phenyl ring to the chiral center, and the rotation around the ester carbon-oxygen bond. These conformational preferences influence the compound's physical properties, including its spectroscopic characteristics and intermolecular interactions.
The electronic structure analysis provides information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which govern the compound's chemical reactivity and optical properties. The aromatic π-system contributes significantly to the frontier molecular orbitals, while the ester group introduces additional electronic density that affects the overall electronic distribution.
Computational modeling of intermolecular interactions helps explain the compound's solubility characteristics and phase behavior. The calculations reveal the relative importance of van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding sites in determining the compound's interactions with different solvent environments.